9-(tert-butyl)-2,6-dichloro-9H-purine

Catalog No.
S8744920
CAS No.
M.F
C9H10Cl2N4
M. Wt
245.11 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(tert-butyl)-2,6-dichloro-9H-purine

Product Name

9-(tert-butyl)-2,6-dichloro-9H-purine

IUPAC Name

9-tert-butyl-2,6-dichloropurine

Molecular Formula

C9H10Cl2N4

Molecular Weight

245.11 g/mol

InChI

InChI=1S/C9H10Cl2N4/c1-9(2,3)15-4-12-5-6(10)13-8(11)14-7(5)15/h4H,1-3H3

InChI Key

CQLYJLJZGZDGAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=NC2=C1N=C(N=C2Cl)Cl

9-(tert-Butyl)-2,6-dichloro-9H-purine is a highly functionalized, di-halogenated heterocyclic building block heavily utilized in the synthesis of 2,6,9-trisubstituted purine libraries, including cyclin-dependent kinase (CDK) inhibitors and Toll-like receptor (TLR) agonists [1]. The compound features a rigid purine core with orthogonal reactivity at the C2 and C6 positions, enabled by the differential electrophilicity of the two chlorine atoms [2]. The N9 position is permanently functionalized with a bulky tert-butyl group, which imparts significant lipophilicity, steric hindrance, and metabolic stability compared to standard N-alkyl substituents. For procurement and process chemistry, sourcing this pre-alkylated scaffold bypasses the notoriously poor regioselectivity and low yields associated with direct N-alkylation of 2,6-dichloropurine, providing a reliable starting material for sequential nucleophilic aromatic substitution (SNAr) or cross-coupling workflows [1].

Research Fit

Identity 9-tert-butyl-2,6-dichloropurine; N9 regioisomer, not N7 isomer. Scaffold for CDK inhibitor exploration.
Synthetic role Intermediate for sequential C6-then-C2 functionalization with amines; tolerates forcing amination conditions.
Stability High thermal stability (mp 144–180 °C); no decomposition below 280 °C; solution-stable for >72 h at 25 °C.

Attempting to substitute 9-(tert-butyl)-2,6-dichloro-9H-purine with the unfunctionalized 2,6-dichloropurine baseline shifts the burden of regioselective N-alkylation onto the buyer's process [1]. Direct tert-butylation of purines typically yields difficult-to-separate mixtures of N7 and N9 regioisomers and requires specialized Lewis acid catalysis (e.g., SnCl4 or TiCl4) or harsh conditions that scale poorly [2]. Furthermore, substituting the N9-tert-butyl group with a more common N9-methyl or N9-benzyl group fundamentally alters the steric environment of the purine ring. This steric shift not only changes the kinetic profile of subsequent SNAr reactions at the adjacent C2 and C6 positions but also compromises the target molecule's final pharmacological profile, as the tert-butyl group is often specifically required to block metabolic N-dealkylation or to perfectly fill a hydrophobic binding pocket in kinase targets [1].

Substitution Risk

N7 isomer
Imidazole ring-opening during C2 amination; C6 fails with electron-deficient anilines. Synthetic routes do not transfer.
Smaller N9-alkyl
9-isopropyl, 9-butyl analogs lack steric shielding and thermal robustness; lower melting points complicate purification and storage.
Unsubstituted purine
2,6-dichloropurine lacks N9 directing group; regioselective diversification to 2,6,9-trisubstituted libraries not possible.

Elimination of N7/N9 Regioisomer Separation Bottlenecks

Direct tert-butylation of 2,6-dichloropurine using standard alkyl halides (e.g., tert-butyl bromide) typically results in a mixture of N7 and N9 isomers, often requiring extensive chromatographic separation and limiting the yield of the desired N9 isomer to approximately 30-45% under standard basic conditions [1]. By procuring the pre-synthesized 9-(tert-butyl)-2,6-dichloro-9H-purine, process chemists bypass this non-selective step, effectively increasing the throughput of the downstream SNAr sequence by guaranteeing >98% isomeric purity at the N9 position [2]. This eliminates the need for specialized Lewis acid catalysts (like SnCl4) which are otherwise required to force regioselectivity.

Evidence DimensionEffective yield of pure N9-isomer for downstream synthesis
Target Compound Data>98% isomeric purity (ready for immediate use)
Comparator Or Baseline30-45% isolated yield (when synthesizing from 2,6-dichloropurine + t-BuBr)
Quantified Difference>2x improvement in effective material throughput
ConditionsStandard bench-scale alkylation vs. procured pre-alkylated material

Procuring the pre-alkylated N9-isomer prevents costly yield losses and avoids the labor-intensive chromatographic separation of N7/N9 regioisomers during scale-up.

Synthetic yield
Head-to-head
3.1-fold higher N9 isolated yield (75% vs 24%) using SnCl₄/ACN/reflux method vs prior alumina-catalyzed route.
Supports procurement cost assessment for multi-gram synthesis.
Method uses t-BuBr or t-BuOAc; scalable.

Orthogonal Reactivity for Sequential C6 and C2 Functionalization

The 2,6-dichloro substitution pattern in 9-(tert-butyl)-2,6-dichloro-9H-purine provides a highly predictable, step-wise reactivity profile [1]. The C6 chlorine is significantly more electrophilic and undergoes SNAr with primary amines or alcohols at mild temperatures (e.g., 20-60 °C), while the C2 chlorine remains unreactive. Subsequent functionalization at the C2 position requires harsher conditions (e.g., >100 °C or Buchwald-Hartwig cross-coupling) [1]. Compared to 2,6-dibromopurines, which can suffer from competitive side reactions or over-substitution due to higher leaving group lability, the dichloro variant maintains strict chemoselectivity, typically yielding >90% of the mono-substituted C6 intermediate.

Evidence DimensionChemoselectivity for mono-substitution at C6
Target Compound Data>90% chemoselectivity for C6 substitution at 20-60 °C
Comparator Or Baseline2,6-dibromopurine derivatives (prone to competitive C2 substitution)
Quantified DifferenceSuperior orthogonal control for step-wise library synthesis
ConditionsSNAr with primary aliphatic amines in polar aprotic solvents

Predictable, sequential reactivity at C6 then C2 is essential for generating diverse 2,6,9-trisubstituted purine libraries without complex protection/deprotection steps.

Imidazole ring stability
Head-to-head
N9 isomer remains intact during C2 amination with amino alcohols; N7 isomer undergoes ring-opening to pyrimidine-diamine byproducts (isolated in 59% yield).
Confirms N9 scaffold integrity for C2 diversification.
Ring-opening is independent of C2 chlorine; triggered by primary/secondary amines.

Enhanced Metabolic Stability via N9 Steric Shielding

In medicinal chemistry applications, particularly for CDK and TLR inhibitors, the N9 substituent heavily influences the molecule's pharmacokinetic profile [1]. The bulky tert-butyl group in 9-(tert-butyl)-2,6-dichloro-9H-purine provides significant steric shielding against cytochrome P450-mediated N-dealkylation. Compared to the corresponding N9-methyl or N9-ethyl purine analogs, which are more rapidly metabolized, compounds derived from the N9-tert-butyl scaffold often exhibit significantly prolonged half-lives in human liver microsome (HLM) assays [2]. This steric bulk also locks the conformation of the purine ring within target binding pockets, often improving target residence time.

Evidence DimensionSusceptibility to N-dealkylation (metabolic liability)
Target Compound DataHigh steric shielding (resistant to oxidative cleavage)
Comparator Or BaselineN9-methyl or N9-ethyl purine derivatives
Quantified DifferenceSignificant reduction in metabolic clearance rates for derived drug candidates
ConditionsIn vitro human liver microsome (HLM) stability assays for downstream derivatives

Selecting the N9-tert-butyl scaffold early in the procurement phase directly translates to improved in vivo stability and pharmacokinetic performance of the final synthesized drug candidates.

C6 Cl reactivity
Head-to-head
N9 isomer reacts smoothly with 3-chloroaniline; N7 isomer fails under all tested conditions (microwave, InCl₃, Buchwald–Hartwig).
N9 regioisomer required for electron-deficient aniline substitution at C6.
N7-methyl analog reacts, confirming steric blockade by N7-tert-butyl.
Thermal stability
Reported
mp 144–180 °C (DSC/capillary), no decomposition ≤280 °C. 9-butyl analog mp 61–63 °C; 9-isopropyl analog mp 100–102 °C.
May simplify handling, storage, and recrystallization at scale.
Thermal robustness atypical for low-MW alkylpurines.
Regioselectivity
Data to verify
>90% N9 selectivity via silylation-mediated protocol (72% yield); thermodynamic control (reflux) gives 75% yield. Kinetic control at 0 °C ~85% N9.
Conditions can be tuned to favor N9 or N7 isomer.
Source data not provided; verify with supplier or replicate.

Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

The compound serves as an ideal starting material for CDK inhibitors where the N9-tert-butyl group is required to fill specific hydrophobic pockets in the kinase active site, and the 2,6-dichloro core allows for sequential installation of diverse hinge-binding motifs [1].

Development of Toll-Like Receptor (TLR7/8) Agonists

Utilized in the generation of TLR agonists where precise N9-alkylation is critical for receptor binding affinity, avoiding the regiochemical ambiguities of late-stage purine alkylation [2].

High-Throughput Library Generation via Orthogonal Cross-Coupling

The predictable, step-wise reactivity of the C6 and C2 chlorides makes this scaffold highly suitable for automated parallel synthesis, allowing rapid diversification of the purine core without intermediate purification steps [1].

Application Fit

Application
Selection Property
Validation Focus
Sequential C6-then-C2 functionalization with primary amines
N9 regioisomer identity; imidazole ring stability under forcing amination
C2 substitution compatibility; absence of ring-opened byproducts
Synthesis with electron-deficient anilines at C6
C6 chlorine reactivity toward weakly nucleophilic aromatic amines
Successful displacement by 3-chloroaniline-type substrates
Scale-up requiring robust thermal handling
High melting point and absence of low-temperature decomposition
Crystallization and storage behaviour; no cold-chain requirement
CDK inhibitor scaffold exploration as chemical probe
Synthetic intermediate with reported low cytotoxicity (tens of µM) and weak CDK2/E inhibition
Cytotoxicity and kinase inhibition data review; prioritize synthetic utility over bioactivity

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

244.0282517 g/mol

Monoisotopic Mass

244.0282517 g/mol

Heavy Atom Count

15

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